molecular formula C17H18N4O6S B2493887 N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 851129-33-4

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B2493887
CAS No.: 851129-33-4
M. Wt: 406.41
InChI Key: SVTXAOCZXDQUNF-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a novel synthetic compound designed for pharmaceutical and biological chemistry research. This hybrid molecule incorporates multiple privileged heterocyclic structures known for their significant biological activities. The core structure features a 1,3,4-oxadiazole ring, a well-documented pharmacophore in medicinal chemistry that has been utilized in the development of potent enzyme inhibitors, including phosphoinositide 3-kinase γ (PI3Kγ) inhibitors for inflammatory diseases . The 1,3,4-oxadiazole is further functionalized with a 3,4,5-trimethoxyphenyl group, a substitution pattern commonly associated with interactions with tubulin and other biological targets, which may suggest potential applications in anticancer agent discovery. The molecule is constructed via a sulfanylacetamide linker that connects the 1,3,4-oxadiazole unit to a 5-methyl-isoxazole (1,2-oxazole) acetamide head group. The isoxazole ring is a common motif in bioactive compounds and pharmaceuticals, contributing to the molecule's overall drug-like properties. Similar structural frameworks, combining heterocycles like imidazole with 1,3,4-oxadiazole via a sulfur bridge, have been successfully synthesized and characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction, confirming the stability and planar configuration of such assemblies . This compound is intended for research purposes only, specifically for use as a standard or building block in the synthesis of more complex molecules, for high-throughput screening campaigns in drug discovery, and for investigating structure-activity relationships (SAR) in the development of new therapeutic agents. Researchers can leverage its complex structure to explore new chemical space for various biological targets. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6S/c1-9-5-13(21-27-9)18-14(22)8-28-17-20-19-16(26-17)10-6-11(23-2)15(25-4)12(7-10)24-3/h5-7H,8H2,1-4H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTXAOCZXDQUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3,4,5-Trimethoxybenzohydrazide

Starting Material : 3,4,5-Trimethoxybenzoic acid (21.22 g, 0.1 mol)
Reagents : Methanol (200 mL), concentrated H₂SO₄ (6 mL), hydrazine hydrate (10.01 g, 0.2 mol)
Procedure :

  • Reflux 3,4,5-trimethoxybenzoic acid in methanol with H₂SO₄ for 12 hours to form methyl 3,4,5-trimethoxybenzoate.
  • Isolate the ester and react with hydrazine hydrate in methanol under reflux for 15 hours.
  • Filter and recrystallize the hydrazide from ethanol (Yield: 85–90%).

Step 2: Cyclization to Oxadiazole-Thiol

Reagents : Carbon disulfide (7.62 g, 0.1 mol), KOH (2.8 g, 0.05 mol)
Procedure :

  • Reflux the hydrazide with carbon disulfide and KOH in methanol for 8–10 hours.
  • Acidify with HCl to precipitate 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.
  • Purify via recrystallization (Ethanol; Yield: 75–80%).

Analytical Data :

  • FT-IR (KBr) : 1271 cm⁻¹ (C=O), 2550 cm⁻¹ (S–H).
  • ¹H NMR (DMSO-d₆) : δ 3.75 (s, 6H, OCH₃), 3.79 (s, 3H, OCH₃), 7.29 (s, 2H, Ar–H).

This intermediate facilitates sulfanyl group introduction.

Reaction Protocol

Starting Material : 5-Methyl-1,2-oxazol-3-amine (0.1 mol)
Reagents : Chloroacetyl chloride (0.23 g, 0.2 mol), triethylamine (TEA, catalytic), benzene (30 mL)
Procedure :

  • Dissolve the amine in benzene, add TEA, and slowly introduce chloroacetyl chloride at 0°C.
  • Stir for 4 hours, wash with water, and recrystallize (Ethanol; Yield: 70–75%).

Analytical Data :

  • Molecular Formula : C₆H₇ClN₂O₂
  • MS (m/z) : 174.5 (M⁺).

Coupling of Oxadiazole-Thiol and Chloroacetamide

The final step involves nucleophilic substitution.

Thioetherification

Reagents : Anhydrous K₂CO₃ (2.76 g, 0.02 mol), dry acetone (50 mL)
Procedure :

  • Mix equimolar oxadiazole-thiol and chloroacetamide in acetone with K₂CO₃.
  • Stir at room temperature for 4 hours, pour into ice, and filter the precipitate.
  • Recrystallize from ethanol (Yield: 70–80%).

Optimization Notes :

  • Microwave Assistance : Microwave irradiation (160°C, 20 min) improves yield to 85–90%.
  • Ionic Liquid Catalysis : Using [bmim]PF₆ with H₂O₂ and (NH₄)₂MoO₄ enhances reaction efficiency.

Analytical Validation :

  • FT-IR (KBr) : 1642 cm⁻¹ (C=O amide), 1225 cm⁻¹ (C–O–C).
  • ¹³C NMR (DMSO-d₆) : δ 168.6 (C=O), 109.6 (Oxadiazole-C), 56.8 (OCH₃).
  • HPLC Purity : ≥98%.

Alternative Synthetic Routes

Suzuki Coupling for Oxadiazole Formation

Reagents : Boronic ester derivatives, Pd(PPh₃)₄, Na₂CO₃
Procedure :

  • Couple 3-iodo-4-methylphenyl derivatives with oxadiazole boronic esters under Suzuki conditions.
  • Achieve C–C bond formation at 90–150°C (Yield: 60–70%).

Solid-Phase Synthesis

Support : Wang resin
Procedure :

  • Immobilize 5-methylisoxazol-3-amine on resin.
  • Sequential acylation and thiol-alkyne coupling (Click chemistry) yield target compound (Yield: 65%).

Challenges and Solutions

Challenge Solution Reference
Low thiol reactivity Use InBr₃ as catalyst for thioetherification
Oxadiazole ring instability Anhydrous conditions with molecular sieves
Byproduct formation Column chromatography (SiO₂, ethyl acetate/hexane)

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk synthesis of 3,4,5-trimethoxybenzoic acid reduces raw material costs.
  • Green Chemistry : Replace acetone with cyclopentyl methyl ether (CPME) for safer processing.
  • Quality Control : LC-MS and elemental analysis ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the oxazole or oxadiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the rings.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to oxadiazoles and oxazoles. For instance, derivatives of oxadiazole have shown significant activity against various cancer cell lines. The compound in focus may share similar mechanisms of action due to its structural analogies.

Cell Line Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
HOP-9267.55

These results indicate a potential for further exploration in anticancer drug development .

Antiviral Activity

The compound is included in various screening libraries targeting antiviral properties. It is part of collections aimed at identifying new antiviral agents against pathogens like HIV and Hepatitis C. Its mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

Synthesis and Characterization

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves multi-step reactions typically utilizing readily available reagents. The characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Case Study 1: Anticancer Activity

A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest . This reinforces the hypothesis that this compound could also possess anticancer properties worth investigating further.

Case Study 2: Antiviral Screening

In a recent antiviral screening initiative involving over 67,000 compounds, several oxazole-containing derivatives were identified as promising candidates against viral infections. The screening highlighted their potential mechanisms of action that could be further explored using this compound as a lead compound for optimization .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural Modifications in Analogous Compounds

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Core Heterocycle Substituent on Oxadiazole N-Substituent on Acetamide Biological Activity Reference
Target Compound 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl 5-Methylisoxazole Antimicrobial (hypothesized)
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives 1,3,4-Oxadiazole 3,4,5-Trimethoxyphenyl Varied aryl groups (e.g., phenyl) Antibacterial, Antifungal
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole 1H-Indol-3-ylmethyl 4-Methylphenyl Enzyme Inhibition
N-(5-Methylisoxazol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide 1,3-Thiazole - 5-Methylisoxazole Not reported
N-(5-Methylisoxazol-3-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide 1,2,4-Triazinone - 5-Methylisoxazole Not reported

Key Observations:

  • Trimethoxyphenyl vs. Indole Substituents : The 3,4,5-trimethoxyphenyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the indole group in compound 8g , which is bulkier and more aromatic .

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies and research findings.

Chemical Structure

The compound features a unique chemical structure that includes:

  • An oxazole ring
  • An oxadiazole moiety
  • A sulfanyl group
    This structural diversity contributes to its varied biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

1. Antimicrobial Activity

Studies have shown that oxadiazole derivatives possess considerable antimicrobial properties. For instance:

  • Compounds with oxadiazole structures demonstrated higher efficacy against Gram-positive and Gram-negative bacteria as well as fungi compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AMRSA4 µg/mL
Compound BE. coli8 µg/mL
N-(5-methyl...)Pseudomonas aeruginosa16 µg/mL

2. Anticancer Activity

Research has highlighted the potential anticancer effects of similar compounds. For example:

  • The introduction of methoxy groups in phenyl rings has been shown to enhance antiproliferative activity against various cancer cell lines .
  • In vitro studies indicated that compounds with oxadiazole derivatives significantly inhibited cell proliferation in cancer cell lines such as A549 and HT-29 .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound CA54915
Compound DHT-2912
N-(5-methyl...)MCF720

3. Cytotoxicity Studies

Cytotoxicity assessments revealed variable effects depending on the concentration and exposure time:

  • Some derivatives exhibited cytotoxic effects at higher concentrations (≥100 µM), while others enhanced cell viability at lower concentrations .

Table 3: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
Compound EL92910030
Compound FHepG250110
N-(5-methyl...)A5492595

The antimicrobial mechanism of oxadiazoles is believed to involve interference with biofilm formation and disruption of microbial cell wall synthesis . The presence of specific functional groups in the compound may enhance its interaction with biological targets.

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of a series of oxadiazole derivatives against resistant bacterial strains, demonstrating significant effectiveness compared to traditional antibiotics.
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of a related compound on human cancer cell lines, revealing a dose-dependent increase in toxicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves (i) preparation of the oxadiazole ring via cyclization of acylhydrazides with carbon disulfide under basic conditions, followed by (ii) coupling the oxadiazole-thiol intermediate with 2-chloroacetamide derivatives. Reaction progress is monitored by TLC, and purification is achieved via column chromatography . Key steps include protecting group strategies for the 3,4,5-trimethoxyphenyl moiety to prevent undesired side reactions .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and connectivity. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like sulfanyl and acetamide. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., lipoxygenase or cyclooxygenase) to assess anti-inflammatory potential. Antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria. Dose-response curves are generated to determine IC₅₀ or MIC values .

Advanced Research Questions

Q. How can researchers optimize the yield of the oxadiazole ring formation step?

  • Methodological Answer : Yield optimization involves varying catalysts (e.g., POCl₃ or polyphosphoric acid) and reaction time/temperature. Design of Experiments (DOE) is recommended to assess interactions between variables. Solvent selection (e.g., DMF or THF) significantly impacts cyclization efficiency, with anhydrous conditions critical to avoid hydrolysis .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions may arise from tautomerism in the oxadiazole ring or residual solvents. Advanced techniques like 2D NMR (COSY, HSQC) clarify ambiguous signals. X-ray crystallography provides definitive structural confirmation, especially for stereochemical ambiguities . Computational modeling (DFT) can predict spectra for comparison with experimental data .

Q. How does the 3,4,5-trimethoxyphenyl group influence bioactivity compared to other substituents?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., halogen vs. methoxy groups). Molecular docking against target enzymes (e.g., tubulin or kinases) highlights the role of methoxy groups in hydrophobic interactions. In vitro assays validate docking predictions .

Q. What in vitro models are suitable for probing its mechanism of action in cancer research?

  • Methodological Answer : Use cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess apoptosis via flow cytometry (Annexin V/PI staining). Western blotting evaluates protein expression (e.g., Bcl-2, caspase-3). Mitochondrial membrane potential assays (JC-1 dye) confirm involvement in intrinsic apoptotic pathways .

Methodological Best Practices

Q. How should researchers handle stability issues during storage?

  • Methodological Answer : Store the compound in amber vials under inert gas (N₂ or Ar) at −20°C to prevent oxidation of the sulfanyl group. Conduct accelerated stability studies (40°C/75% RH) to determine degradation pathways. HPLC purity checks are advised before experimental use .

Q. What analytical techniques quantify trace impurities in the final product?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities ≥0.1%. Liquid Chromatography-Mass Spectrometry (LC-MS) characterizes impurity structures. For chiral purity, chiral columns or capillary electrophoresis are employed .

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